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Compound of Interest

Compound Name: Allatostatin II

Cat. No.: B15599194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary structure, biosynthesis,

signaling, and experimental analysis of Allatostatin II (AST-II), a key neuropeptide in insect

physiology. Allatostatin II, a member of the Allatostatin-A (AST-A) family, is a potent inhibitor of

juvenile hormone synthesis, playing a critical role in the regulation of insect development,

reproduction, and metabolism. This document is intended to serve as a detailed resource for

researchers in the fields of entomology, neurobiology, and pharmacology, as well as for

professionals involved in the development of novel insect control agents.

Primary Structure and Physicochemical Properties
of Allatostatin II
Allatostatin II was first isolated from the brain of the virgin female cockroach, Diploptera

punctata.[1][2][3] It is a decapeptide with an amidated C-terminus, a characteristic feature of

the AST-A family of peptides, which are also known as FGLamides due to their conserved C-

terminal motif.[4]

The primary structure of Allatostatin II is:

Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂[2][3]

The amidation of the C-terminal leucine residue is crucial for its biological activity. Removal of

this amide group results in a significant loss of its ability to inhibit juvenile hormone synthesis.
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Property Value Reference

Amino Acid Sequence
Gly-Asp-Gly-Arg-Leu-Tyr-Ala-

Phe-Gly-Leu-NH₂
[2][3]

Molecular Formula C₄₉H₇₄N₁₄O₁₃

Molar Mass 1067.2 g/mol

Family
Allatostatin-A (AST-A) /

FGLamide
[4]

Source Organism
Diploptera punctata (Pacific

beetle cockroach)
[1][2][3]

CAS Number 123338-11-4

Biosynthesis of Allatostatin II
Allatostatin II, along with other members of the allatostatin family in Diploptera punctata, is

synthesized from a large preproprotein precursor. A single gene encodes a 41.5 kDa

preproallatostatin that contains 13 allatostatin-type peptides, including Allatostatin II.[1] The

preproprotein undergoes post-translational processing, which includes the cleavage of a signal

peptide, endoproteolytic cleavage at specific processing sites, and C-terminal amidation to

yield the mature, biologically active peptides.[1] The gene for this precursor is present as a

single copy per haploid genome in D. punctata.[1]
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Biosynthesis of Allatostatin II.

Signaling Pathway and Mechanism of Action
Allatostatin II exerts its biological effects by binding to specific G-protein coupled receptors

(GPCRs) on the surface of target cells, primarily the corpora allata, the endocrine glands

responsible for juvenile hormone synthesis.[5] In D. punctata, a receptor with homology to
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mammalian somatostatin and galanin receptors has been identified as the allatostatin receptor.

[5]

The binding of Allatostatin II to its receptor initiates an intracellular signaling cascade that

leads to the inhibition of juvenile hormone biosynthesis. While the complete downstream

pathway is still under investigation, evidence suggests the involvement of Gαi and/or Gαq

protein subunits. Activation of these G-proteins can lead to a decrease in intracellular cyclic

AMP (cAMP) levels and/or an increase in intracellular calcium concentrations. These changes

in second messengers ultimately affect key enzymes in the juvenile hormone biosynthetic

pathway.
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Allatostatin II Signaling Pathway.
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Quantitative Analysis of Biological Activity
The primary biological activity of Allatostatin II is the inhibition of juvenile hormone synthesis.

This is typically quantified by in vitro bioassays using the corpora allata of D. punctata.

Peptide
Concentration /
IC₅₀

% Inhibition of JH
Synthesis

Reference

Allatostatin II 10⁻⁸ M > 40% [2][3]

Allatostatin II IC₅₀ = 0.014 nM 50% [6]

Allatostatin I 10⁻⁹ M > 40% [2][3]

Allatostatin IV 10⁻⁸ M > 40% [2][3]

Allatostatin III 7 x 10⁻⁷ M > 40% [2][3]

Experimental Protocols
Purification of Allatostatin II by Reversed-Phase HPLC
This protocol describes the general steps for the purification of Allatostatin II from insect brain

extracts using reversed-phase high-performance liquid chromatography (RP-HPLC).

Brain Tissue
Extraction Centrifugation Solid Phase Extraction

(e.g., C18 Sep-Pak)
Reversed-Phase HPLC

(C18 column) Fraction Collection In Vitro BioassayScreening for Activity Purified Allatostatin IIIdentification of Active Fractions

Click to download full resolution via product page

Workflow for Allatostatin II Purification.

Methodology:

Tissue Extraction: Brains from D. punctata are dissected and homogenized in an appropriate

extraction solvent (e.g., acidic methanol or acetone).

Clarification: The homogenate is centrifuged to pellet cellular debris, and the supernatant

containing the peptides is collected.
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Solid-Phase Extraction (SPE): The supernatant is passed through a C18 Sep-Pak cartridge

to partially purify and concentrate the peptides. The peptides are eluted with a solvent of

higher organic concentration.

Reversed-Phase HPLC:

Column: A C18 reversed-phase column is typically used.[7]

Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like

trifluoroacetic acid (TFA) (e.g., 0.1% TFA) is commonly employed.[7]

Gradient: A linear gradient from a low to a high concentration of acetonitrile is used to

elute the peptides based on their hydrophobicity.

Detection: The eluting peptides are monitored by UV absorbance at 214 nm and 280 nm.

Fraction Collection: Fractions are collected at regular intervals.

Bioassay: Each fraction is tested for its ability to inhibit juvenile hormone synthesis in the in

vitro bioassay to identify the active fractions containing Allatostatin II.

Further Purification: If necessary, the active fractions are pooled and subjected to further

rounds of HPLC with different solvent systems or column matrices to achieve homogeneity.

Primary Structure Determination by Edman Degradation
Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.

[8][9][10][11][12]

Methodology:

Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under mildly

alkaline conditions. PITC attaches to the N-terminal amino group.[8][9]

Cleavage: The N-terminal amino acid derivative is cleaved from the peptide chain using

anhydrous trifluoroacetic acid (TFA).[9]
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Conversion and Identification: The cleaved amino acid derivative is converted to a more

stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography

(e.g., HPLC) by comparing its retention time to known standards.[12]

Repetitive Cycles: The remaining peptide is subjected to subsequent cycles of Edman

degradation to determine the sequence of the following amino acids.

In Vitro Bioassay for Juvenile Hormone Synthesis
Inhibition
This bioassay measures the rate of juvenile hormone synthesis by the corpora allata in vitro

and is used to assess the inhibitory activity of Allatostatin II.[13][14]

Methodology:

Gland Dissection: Corpora allata are dissected from virgin female D. punctata in a suitable

physiological saline.

Incubation: Individual pairs of glands are incubated in a culture medium containing a

radiolabeled precursor of juvenile hormone, such as L-[methyl-³H]methionine.[13]

Treatment: The glands are incubated with different concentrations of Allatostatin II or the

HPLC fractions to be tested. Control incubations are performed without the peptide.

Extraction: After incubation, the juvenile hormone is extracted from the medium using an

organic solvent (e.g., hexane).

Quantification: The amount of radiolabeled juvenile hormone synthesized is quantified by

liquid scintillation counting.

Data Analysis: The rate of juvenile hormone synthesis in the presence of Allatostatin II is
compared to the control rate to determine the percentage of inhibition. The IC₅₀ value (the

concentration of peptide that causes 50% inhibition) can be calculated from a dose-response

curve.

Conclusion
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Allatostatin II is a well-characterized neuropeptide with a significant role in insect physiology.

Its primary structure and potent inhibitory effect on juvenile hormone synthesis make it and its

receptor a promising target for the development of novel, species-specific insecticides. The

detailed methodologies provided in this guide offer a foundation for further research into the

structure-activity relationships, signaling pathways, and physiological functions of Allatostatin
II and other related neuropeptides. A deeper understanding of these systems will be crucial for

their potential application in pest management and for advancing our fundamental knowledge

of insect neuroendocrinology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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